N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including cycloaddition and condensation reactions, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-chlorothiophene-2-sulfonamide
- N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-2,4-dimethoxybenzene-1-sulfonamide
Uniqueness
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5-methylthiophene-2-sulfonamide is unique due to its combination of a pyridazine ring, a thiophene ring, and an azepane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H24N4O2S2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C21H24N4O2S2/c1-16-9-12-21(28-16)29(26,27)24-18-8-6-7-17(15-18)19-10-11-20(23-22-19)25-13-4-2-3-5-14-25/h6-12,15,24H,2-5,13-14H2,1H3 |
InChI Key |
AYYPOMDDTWUKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Origin of Product |
United States |
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